[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine
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Description
This compound belongs to a series of Schiff base scaffolds that have been designed and synthesized for their potential antimicrobial properties . It is a derivative of 2-chloroquinoline-3-carbaldehydes .
Synthesis Analysis
The compound has been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst . The synthesis process also involved the use of ultrasonic irradiation .Molecular Structure Analysis
The structures of these compounds were characterized using 1H and 13C NMR, FT-IR, and mass spectra . This characterization confirmed the structure of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . This process was facilitated by the use of glacial acetic acid as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were assessed for their drug likeness and ADMET properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is noted that compounds in this series exhibited significant antimicrobial activity against various bacteria and fungi . This suggests that the compound may interact with biological targets in these organisms to exert its effects.
properties
IUPAC Name |
1-(2-chloroquinolin-3-yl)-N-[(4-fluorophenyl)methyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2/c18-17-14(9-13-3-1-2-4-16(13)21-17)11-20-10-12-5-7-15(19)8-6-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDVJGAMNNKGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine |
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